molecular formula C8H6F3N3 B1510545 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1186502-40-8

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1510545
CAS No.: 1186502-40-8
M. Wt: 201.15 g/mol
InChI Key: CEANZCNGGYHXCA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multiple steps, starting with the construction of the pyrrolopyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Condensation Reactions: Formation of the pyrrolopyridine core through condensation reactions involving suitable precursors.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl sulfone under controlled reaction conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, catalysts, and advanced purification techniques to ensure the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: Reduction of the compound to form amines or other reduced derivatives.

  • Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxo derivatives, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to its biological activity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors that play a role in cellular signaling and regulation.

Comparison with Similar Compounds

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-(Trifluoromethyl)pyridine

  • 1H-pyrrolo[2,3-b]pyridine

  • Trifluoromethyl-substituted pyrroles

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound distinct in its applications and properties.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-4-1-5(12)3-13-7(4)14-6/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEANZCNGGYHXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736530
Record name 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186502-40-8
Record name 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 2
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
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2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 5
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 6
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

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